molecular formula C21H18O5 B2376873 (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 859132-69-7

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Cat. No.: B2376873
CAS No.: 859132-69-7
M. Wt: 350.37
InChI Key: JLZMESZGDXFGGV-GIRMVSSCSA-N
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Description

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound features a benzofuran core with various substituents that may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of the Allylidene Group: This step may involve the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the allylidene moiety.

    Methoxyphenyl Substitution: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Oxopropoxy Group Addition: This can be achieved through esterification reactions involving appropriate carboxylic acids and alcohols.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allylidene and methoxyphenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring and its substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, benzofuran derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. The specific substituents on this compound may enhance its biological activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with biological targets such as enzymes or receptors.

Industry

Industrially, such compounds can be used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The methoxy and allylidene groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its biological activity.

    2-Methoxybenzofuran: Similar structure with a methoxy group, used in various applications.

    3-Allylidene-2-oxobenzofuran: Shares the allylidene and oxo groups, studied for its chemical properties.

Uniqueness

The unique combination of substituents in (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one may confer distinct chemical and biological properties, making it a valuable compound for further research.

Properties

IUPAC Name

(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-14(22)13-25-16-10-11-17-20(12-16)26-19(21(17)23)9-5-7-15-6-3-4-8-18(15)24-2/h3-12H,13H2,1-2H3/b7-5+,19-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZMESZGDXFGGV-GIRMVSSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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